2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride
Übersicht
Beschreibung
2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, also known as gefitinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC) in patients who have failed prior chemotherapy. Since then, it has been extensively studied for its potential use in other types of cancer and as a tool for basic research.
Wirkmechanismus
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.
Biochemical and Physiological Effects:
Gefitinib has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR phosphorylation, the downregulation of EGFR expression, and the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Gefitinib has several advantages for use in laboratory experiments, including its high specificity for EGFR and its ability to inhibit downstream signaling pathways that are involved in cell proliferation and survival. However, it also has some limitations, including its relatively low potency compared to other EGFR inhibitors and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride, including the development of more potent and selective EGFR inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance the efficacy of this compound. Additionally, there is ongoing research on the potential use of this compound in the treatment of other types of cancer and inflammatory diseases, as well as its use as a tool for basic research on EGFR signaling and cancer biology.
Wissenschaftliche Forschungsanwendungen
Gefitinib has been extensively studied for its potential use in the treatment of various types of cancer, including NSCLC, breast cancer, prostate cancer, and head and neck cancer. It has also been shown to have anti-inflammatory and immunomodulatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
2-[[2-(2-fluoroanilino)quinazolin-4-yl]amino]ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O.ClH/c17-12-6-2-4-8-14(12)20-16-19-13-7-3-1-5-11(13)15(21-16)18-9-10-22;/h1-8,22H,9-10H2,(H2,18,19,20,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRJTJZBGAODL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3F)NCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.